molecular formula C16H16ClNO4 B4577533 2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 6047-89-8

2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B4577533
CAS No.: 6047-89-8
M. Wt: 321.75 g/mol
InChI Key: CSLSFSZNWDMPEP-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H16ClNO4 and its molecular weight is 321.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0767857 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(3-Chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential pharmacological applications, particularly as an inhibitor of virulence factors in pathogenic bacteria. This article reviews the biological activities associated with this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure-Activity Relationships (SAR)

The compound belongs to the phenoxyacetamide class, which has been shown to exhibit significant inhibitory activity against the type III secretion system (T3SS) of Pseudomonas aeruginosa. The T3SS is crucial for the pathogenicity of this bacterium, making it a target for therapeutic intervention.

Key Findings:

  • Potency : The compound exhibits an IC50 value of less than 1 µM in inhibiting T3SS-mediated secretion and translocation assays. This indicates a strong potential for therapeutic use against infections caused by P. aeruginosa .
  • Structural Modifications : Variations in the substituents on the aromatic rings significantly affect the activity. For instance, modifications that enhance lipophilicity tend to improve potency against T3SS .

The mechanism by which this compound exerts its effects involves specific binding to components of the T3SS apparatus. It has been suggested that it binds to the PscF protein, a critical component of the T3SS needle structure, thereby preventing effective translocation of virulence factors into host cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity IC50 Value Mechanism
Inhibition of T3SS-mediated secretion< 1 µMBinding to PscF protein
Inhibition of T3SS-mediated translocation< 1 µMPrevents virulence factor delivery

Study 1: Inhibition of Pseudomonas aeruginosa

In a series of experiments designed to evaluate the effectiveness of various phenoxyacetamides, this compound was identified as one of the most potent inhibitors. The study employed both secretion and translocation assays to confirm its efficacy .

Study 2: Cytotoxicity Assessment

Cytotoxicity assays revealed that while the compound effectively inhibits bacterial virulence factors, it also demonstrated low cytotoxicity towards mammalian cells at therapeutic concentrations. This is crucial for its potential use in clinical settings where minimizing harm to host cells is essential .

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-12-6-7-14(15(9-12)21-2)18-16(19)10-22-13-5-3-4-11(17)8-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLSFSZNWDMPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366448
Record name 2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6047-89-8
Record name 2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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